molecular formula C9H21N3 B1308997 4-(4-Methylpiperazin-1-yl)butan-1-amine CAS No. 4553-32-6

4-(4-Methylpiperazin-1-yl)butan-1-amine

Cat. No.: B1308997
CAS No.: 4553-32-6
M. Wt: 171.28 g/mol
InChI Key: NXKRSMDVDRFSBV-UHFFFAOYSA-N
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Description

Contextualization within Amine-Functionalized Heterocyclic Compounds

Amine-functionalized heterocyclic compounds are a cornerstone of modern medicinal chemistry. encyclopedia.pub The nitrogen atoms in these structures are often crucial for biological activity, participating in hydrogen bonding and other interactions with physiological targets. researchgate.net The piperazine (B1678402) moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a particularly privileged scaffold in drug design, appearing in a multitude of approved drugs. mdpi.com

The presence of the 4-methylpiperazine group in 4-(4-Methylpiperazin-1-yl)butan-1-amine imparts specific properties, such as increased water solubility and the ability to act as a hydrogen bond acceptor, which can be advantageous for the pharmacokinetic profile of a potential drug candidate. encyclopedia.pub The primary amine at the end of the butyl chain provides a reactive handle for the introduction of various functional groups, allowing for the systematic modification of the molecule's properties.

Significance as a Building Block in Organic Synthesis

The utility of this compound as a building block stems from the differential reactivity of its two amine groups. The tertiary amine within the piperazine ring is typically less reactive as a nucleophile compared to the terminal primary amine. This difference allows for selective chemical transformations, enabling chemists to construct complex molecular architectures in a controlled manner.

Common synthetic routes to introduce such N-alkylated piperazine moieties include nucleophilic substitution on alkyl halides and reductive amination. mdpi.com For instance, the primary amine of this compound can readily react with aldehydes or ketones in the presence of a reducing agent to form new carbon-nitrogen bonds. This versatility makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. A general synthetic approach to related N-alkylated piperazines often involves the reaction of N-methylpiperazine with a suitable alkyl halide. mdpi.com

Below is an interactive data table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 4553-32-6
Molecular Formula C₉H₂₁N₃
Molecular Weight 171.28 g/mol
Appearance Liquid
Boiling Point 245.8±15.0 °C at 760 mmHg
Density 0.9±0.1 g/cm³

Overview of Research Trajectories Involving the Chemical Compound

While specific, in-depth research solely focused on this compound is still expanding, the research trajectories involving this and structurally similar compounds are primarily directed towards medicinal chemistry. The piperazine heterocycle is a well-established pharmacophore, and its incorporation into new molecular frameworks is a common strategy in the quest for novel therapeutics. researchgate.net

Research efforts are likely to leverage this building block in the synthesis of compounds targeting a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The flexible butylamine (B146782) linker allows for the positioning of pharmacophoric groups in a way that can optimize binding to a specific target. For example, derivatives of this compound may be explored for their potential as anticancer, antibacterial, or central nervous system active agents. nih.govnih.gov The synthesis of various N-alkyl and N-aryl piperazine derivatives has been shown to yield compounds with significant antimicrobial activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKRSMDVDRFSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424412
Record name 4-(4-Methyl-piperazin-1-yl)-butylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4553-32-6
Record name 4-(4-Methyl-piperazin-1-yl)-butylamine
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Record name 4-(4-methylpiperazin-1-yl)butan-1-amine
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Advanced Synthetic Methodologies for 4 4 Methylpiperazin 1 Yl Butan 1 Amine and Its Derivatives

Strategies for Direct Synthesis of 4-(4-Methylpiperazin-1-yl)butan-1-amine

The direct synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of the key carbon-nitrogen bonds.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and represents a viable route to this compound. researchgate.netmdpi.com This approach typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. rsc.orgmdpi.com

A plausible reductive amination strategy for the synthesis of the target compound would involve the reaction of 1-methylpiperazine (B117243) with a suitable four-carbon aldehyde precursor bearing a protected primary amine, such as 4-(boc-amino)butanal. The reaction would proceed through the formation of an iminium ion intermediate, which is then reduced using a suitable reducing agent.

Key Reagents and Conditions:

Component Examples Purpose
Amine 1-MethylpiperazineSource of the methylpiperazine moiety
Carbonyl Precursor 4-(Boc-amino)butanalProvides the butane-1-amine backbone
Reducing Agent Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)Reduces the intermediate iminium ion
Solvent Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE), Methanol (B129727) (MeOH)Reaction medium

Following the reductive amination, a deprotection step, typically under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent), would be required to remove the Boc protecting group and yield the final product, this compound.

Alternative Synthetic Routes and Precursor Chemistry

An alternative and common strategy for the synthesis of N-alkyl piperazines is through nucleophilic substitution. mdpi.com This route would involve the direct alkylation of 1-methylpiperazine with a suitable four-carbon electrophile containing a primary amine or a protected precursor.

A practical approach would be the reaction of 1-methylpiperazine with a 4-halobutan-1-amine derivative, such as 4-bromobutan-1-amine, often with the amine functionality protected to prevent self-reaction. The use of a base is typically required to neutralize the hydrohalic acid formed during the reaction.

Table of Reaction Components for Alkylation Route:

Reactant 1 Reactant 2 Base Solvent
1-Methylpiperazine4-Bromobutan-1-amine hydrobromidePotassium carbonate (K₂CO₃), Triethylamine (B128534) (Et₃N)Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF)
1-Methylpiperazine1-Bromo-4-chlorobutane followed by aminationSodium carbonate (Na₂CO₃)Ethanol (EtOH)

Another alternative involves building the piperazine (B1678402) ring from a primary amine precursor. nih.gov This can be achieved by reacting a primary amine with two equivalents of a suitable electrophile, such as a haloacetyl halide, followed by reduction and subsequent N-methylation.

Functionalization and Derivatization Techniques

The presence of three distinct reactive sites—the primary amine, the tertiary amine within the piperazine ring, and the N-methyl group—allows for a wide range of functionalization and derivatization reactions on this compound.

Amide Group Transformations

The primary amine group is a versatile handle for various transformations, most notably acylation and alkylation reactions.

N-Acylation: The primary amine can be readily acylated using a variety of acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of coupling agents, to form the corresponding amides. researchgate.net This allows for the introduction of a wide array of functional groups.

N-Alkylation: The primary amine can also undergo alkylation with alkyl halides or through reductive amination with aldehydes and ketones to yield secondary or tertiary amines. mdpi.com

Examples of Amine Group Transformations:

Reaction Type Reagents Product Type
N-AcylationAcetyl chloride, Benzoyl chlorideAcetamide, Benzamide derivatives
N-AlkylationMethyl iodide, Benzyl bromideN-Methyl, N-Benzyl derivatives
Reductive AminationAcetone, Benzaldehyde with a reducing agentN-Isopropyl, N-Benzyl derivatives

Piperazine Ring Modifications

The piperazine ring itself offers opportunities for modification, primarily at the tertiary amine and the carbon atoms of the ring.

N-Oxide Formation: The tertiary nitrogen of the piperazine ring can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Quaternization: The tertiary nitrogen can also be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

C-H Functionalization: Recent advances in synthetic methodology have enabled the direct C-H functionalization of N-substituted piperazines, allowing for the introduction of various substituents onto the carbon framework of the ring. mdpi.com

Butane (B89635) Chain Elaborations

While less common, the butane chain can also be a site for chemical modification, although this would likely require more complex synthetic strategies. Potential modifications could involve the introduction of substituents along the chain, which would necessitate starting with a functionalized butane precursor in the initial synthesis. Chain extension or cleavage reactions are also conceivable but would represent a more significant synthetic challenge. nih.gov

Chemo- and Regioselective Synthesis of Complex Architectures Incorporating the Chemical Compound

The synthesis of complex molecules containing the this compound framework relies on leveraging the differential reactivity of its two nitrogen atoms. The primary amine at the terminus of the butyl chain is a potent nucleophile, readily participating in reactions such as imine formation, acylation, and alkylation. In contrast, the tertiary amine within the N-methylpiperazine ring is sterically hindered and non-nucleophilic under most conditions, primarily exhibiting basic properties. This inherent difference allows for highly chemo- and regioselective transformations, where reactions can be directed exclusively to the primary amino group, leaving the piperazine core intact for subsequent functionalization or to influence the final molecule's physicochemical properties.

The construction of a quinoline (B57606) ring system often involves the acid-catalyzed condensation of an aromatic amine with α,β-unsaturated carbonyl compounds or their precursors. While specific examples utilizing this compound are not extensively documented in peer-reviewed literature, its structure makes it a suitable, albeit non-aromatic, substrate for analogous cyclization strategies that form a quinoline core appended with the amine's side chain.

One of the most classic methods for quinoline synthesis is the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. researchgate.netresearchgate.net A theoretical application using this compound would involve its reaction with an appropriate precursor to form a quinoline ring where the N-1 position is occupied by the 4-(4-methylpiperazin-1-yl)butyl group. For instance, a reaction with an aniline, an aldehyde, and pyruvic acid could theoretically produce a quinoline-4-carboxylic acid derivative bearing the complex side chain. researchgate.net

Another potential pathway is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. uop.edu.pk In a variation of this approach, the primary amine of this compound could be used to form an enamine with a ketone, which could then undergo cyclization with a 2-aminoaryl aldehyde. This would result in a quinoline ring substituted at the 2- or 3-position with the 4-(4-methylpiperazin-1-yl)butylamino moiety.

The following table illustrates a hypothetical reaction for the synthesis of a quinoline derivative based on the Doebner-von Miller reaction.

Reactant 1Reactant 2Reactant 3Conditions (General)Expected Product Class
AnilineThis compoundPyruvic AcidLewis or Brønsted acid catalysis, heat2-Substituted-quinoline-4-carboxylic acid with an N-alkyl side chain

Annulated (or fused) heterocyclic systems are structures where at least two rings share a common bond. Quinolines themselves are an example of a benzo-annulated pyridine (B92270) system. The incorporation of the this compound side chain into more complex, multi-ring systems can be achieved by designing multi-step synthetic sequences or one-pot reactions where the primary amine participates in the formation of one ring, and subsequent reactions could involve the piperazine nitrogen or other functional groups.

For example, a synthesized quinoline derivative bearing the 4-(4-methylpiperazin-1-yl)butyl side chain could be further functionalized. If the quinoline core contains a suitably positioned group (e.g., a hydroxyl or amino group), an intramolecular cyclization could potentially be induced to form a third, larger ring that incorporates part of the butyl chain or the piperazine ring, leading to a novel polycyclic system. Such strategies are critical for building molecular complexity and exploring novel chemical space. While specific examples involving this compound are sparse, the synthesis of diverse annulated systems from various amine precursors is a well-established field in organic chemistry. monash.edu

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. iipseries.orgeijppr.com The primary amine of this compound makes it an ideal candidate for numerous MCRs.

A prime example is the Ugi four-component reaction (U-4CR), which combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. researchgate.net The participation of this compound in a U-4CR would yield a complex α-acylamino carboxamide structure, rapidly assembling a molecule with significant structural diversity and multiple functional groups in a single, atom-economical step.

The following table outlines a hypothetical Ugi four-component reaction.

Amine ComponentCarbonyl ComponentAcid ComponentIsocyanide ComponentExpected Product Class
This compoundBenzaldehydeAcetic Acidtert-Butyl isocyanideα-Acylamino carboxamide

Tandem reactions, also known as cascade or domino reactions, involve a sequence of two or more bond-forming transformations that occur intramolecularly under the same reaction conditions without the isolation of intermediates. nih.gov A hypothetical tandem process involving this compound could begin with an intermolecular reaction at the primary amine (e.g., a Michael addition to an electron-deficient alkene), followed by an intramolecular cyclization. For instance, if the Michael acceptor also contained an appropriate electrophilic site, the newly formed secondary amine could cyclize onto it, potentially involving the piperazine nitrogen in more complex arrangements, to build a heterocyclic ring in a highly efficient manner.

Application of 4 4 Methylpiperazin 1 Yl Butan 1 Amine As a Core Scaffold in Medicinal Chemistry Research

Design Principles for Piperazine-Containing Amine Scaffolds

The design of drug candidates based on the 4-(4-Methylpiperazin-1-yl)butan-1-amine scaffold leverages fundamental principles of medicinal chemistry, focusing on the strategic roles of its key components: the basic amine functionalities and the connecting alkyl chain.

Role of Basic Amine Functionalities in Ligand Design

The presence of two basic nitrogen atoms—a primary amine at one end of the butane (B89635) chain and a tertiary amine within the methylpiperazine ring—is a cornerstone of this scaffold's utility. Amines are a common feature in many drugs, primarily due to the presence of a lone pair of electrons on the nitrogen atom, which allows them to act as bases. stereoelectronics.orglibretexts.org Under physiological pH, these amine groups can become protonated, acquiring a positive charge. stereoelectronics.org

This capacity for protonation is critical for forming strong ionic interactions, or salt bridges, with negatively charged residues, such as aspartate or glutamate, in the binding sites of biological targets like receptors and enzymes. stereoelectronics.org Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, while the hydrogens on the primary amine can serve as hydrogen bond donors. stereoelectronics.org These interactions are highly directional and play a crucial role in determining the binding affinity and specificity of a ligand for its target. nih.govbenthamdirect.comnih.gov By converting amines into amides, for instance, the nitrogen's ability to act as a hydrogen bond acceptor is removed, which can be a useful strategy in structure-activity relationship studies to probe the importance of this interaction. stereoelectronics.org

The basicity of these groups also significantly influences the pharmacokinetic properties of the resulting molecules, such as solubility and oral bioavailability. nih.govbenthamdirect.comnih.gov The piperazine (B1678402) ring, with its two nitrogen atoms, can enhance water solubility and improve absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govbenthamdirect.com

Conformational Analysis of the Butane Linker in Scaffold Development

The four-carbon butane linker provides significant conformational flexibility, allowing the two terminal functional groups (the primary amine and the piperazine ring) to adopt various spatial orientations. The study of the rotation around the central C2-C3 bond of this linker is critical for understanding how a drug molecule can adapt its shape to fit into a binding pocket. youtube.comlibretexts.org

The key conformations of the butane linker are described by the dihedral angle between the terminal groups. The lowest energy, most stable conformation is the anti conformation, where the groups are positioned 180° apart, minimizing steric strain. libretexts.orgutexas.edu Other staggered, low-energy conformations are the gauche conformations, where the groups are 60° apart. libretexts.orgkhanacademy.org Although staggered, the gauche forms are slightly higher in energy than the anti form due to steric repulsion between the groups. libretexts.org

Higher energy eclipsed conformations occur when the groups are aligned, leading to torsional and steric strain. youtube.comutexas.edu The highest energy state, the syn conformation, arises when the two largest groups eclipse each other. youtube.com This flexibility is a double-edged sword in drug design. While it allows the molecule to explore a wider conformational space to find an optimal binding pose, it can also lead to a loss of entropy upon binding, which is energetically unfavorable. Therefore, a key strategy in scaffold development is to understand the bioactive conformation and potentially introduce elements of rigidity to lock the molecule into that preferred shape, thereby enhancing binding affinity and selectivity.

ConformationDihedral AngleRelative EnergyKey Feature
Anti 180°LowestMost stable; minimal steric strain. libretexts.org
Gauche 60°, 300°Higher than antiStaggered but with some steric interaction. libretexts.org
Eclipsed 120°, 240°HighGroups eclipse hydrogen atoms. libretexts.org
Syn (Fully Eclipsed) HighestLeast stable; maximal steric and torsional strain. youtube.comlibretexts.org

Exploration of Chemical Space through Derivatization of the Chemical Compound

Derivatization, the process of chemically modifying a core compound, is a fundamental strategy in medicinal chemistry to explore the chemical space around a scaffold. researchgate.netiu.edu For this compound, both the primary amine and the secondary amine nitrogen of the parent piperazine ring (before methylation) offer reactive sites for modification.

Structure-Activity Relationship (SAR) Studies on Modified Scaffolds

SAR studies systematically investigate how changes to a molecule's structure affect its biological activity. nih.govbenthamdirect.com For scaffolds derived from this compound, modifications can be made at several positions:

The Primary Amine: The terminal primary amine can be acylated to form amides, alkylated to secondary or tertiary amines, or used as a point of attachment for larger chemical moieties. These changes can alter the hydrogen bonding capacity, basicity, and steric profile of this part of the molecule.

The Piperazine Ring: The N-methyl group on the piperazine can be replaced with other alkyl or aryl groups. For example, replacing the methyl group with larger, more lipophilic groups can probe for hydrophobic pockets in the target's binding site.

The Butane Linker: While less common, the linker can be shortened, lengthened, or made more rigid (e.g., by incorporating double bonds or cyclic structures) to optimize the distance and orientation between the pharmacophoric groups.

Quantitative structure-activity relationship (QSAR) models can be developed from these studies to statistically correlate chemical descriptors with biological activity, providing predictive power for designing new, more potent compounds. nih.gov For instance, studies on aryl alkanol piperazine derivatives have used 2D- and 3D-QSAR models to identify descriptors that influence receptor binding and to understand the substitutional requirements for favorable interactions. nih.gov

Modification SiteType of DerivatizationPotential Impact on Activity
Primary Amine Acylation, Alkylation, ArylationAlters H-bonding, basicity, steric bulk.
Piperazine N-H (of precursor) N-Arylation (e.g., Buchwald-Hartwig)Introduces aromatic systems for π-π stacking or other interactions. nih.gov
Piperazine N-H (of precursor) N-Alkylation (e.g., Reductive Amination)Modifies size, lipophilicity, and basicity. nih.gov
Butane Linker Chain length modification, RigidificationOptimizes distance and orientation of terminal groups.

Rational Design of Analogs for Receptor Binding Studies

Rational drug design uses the known three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. nih.gov The this compound scaffold is an excellent starting point for such endeavors. For example, the piperazine moiety is a well-known pharmacophore for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. scinito.ainih.gov

The design process often involves:

Pharmacophore Modeling: Identifying the essential features (e.g., hydrogen bond donors/acceptors, basic centers, hydrophobic regions) of the scaffold that are critical for binding. The two nitrogen centers of the scaffold are key basic centers. nih.gov

Molecular Docking: Using computational models to predict how analogs of the scaffold will bind to a receptor's active site. This allows for the in silico screening of many potential derivatives before committing to chemical synthesis.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, a phenyl ring attached to the piperazine might be replaced with a different heteroaromatic ring.

Studies have shown that attaching bulky, lipophilic N4-substituted arylpiperazines can lead to high-affinity ligands for the 5-HT1A receptor. scinito.ai Similarly, linking the piperazine moiety to other scaffolds has been used to rationally design potent inhibitors of enzymes like topoisomerase II. nih.gov

Advanced Synthetic Strategies for Potential Bioactive Compounds Derived from the Chemical Compound

The synthesis of a diverse library of analogs from the this compound scaffold relies on a robust toolkit of modern organic chemistry reactions. The primary amine and the piperazine nitrogen are the main handles for derivatization.

Key synthetic strategies include:

N-Arylation: The palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann reaction are powerful methods for forming a bond between the piperazine nitrogen and an aromatic or heteroaromatic ring. This is a common strategy for creating ligands for various receptors and kinases. nih.gov

Reductive Amination: This reaction is widely used to alkylate the primary amine or the secondary amine of a precursor piperazine. It involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new carbon-nitrogen bond. nih.gov

Amide Bond Formation: The primary amine can be readily converted into a wide range of amides by reacting it with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents). This is one of the most common reactions in medicinal chemistry.

Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile to displace leaving groups (like halides) from alkyl chains, providing another route to N-alkylation. nih.gov

More advanced strategies, such as multi-component reactions or photocatalytic methods, are also being developed to streamline the synthesis of complex piperazine derivatives and rapidly generate libraries of compounds for screening. researchgate.netmdpi.comeurekaselect.com

Synthetic ReactionFunctional Group ModifiedReagents/ConditionsPurpose
Buchwald-Hartwig Amination Piperazine NitrogenAryl halide, Palladium catalyst, BaseN-Aryl bond formation. nih.gov
Reductive Amination Primary Amine / Piperazine NitrogenAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)N-Alkyl bond formation. nih.gov
Acylation/Amidation Primary AmineAcyl chloride or Carboxylic acid + Coupling agentAmide bond formation.
Nucleophilic Substitution Piperazine NitrogenAlkyl halideN-Alkyl bond formation. nih.gov

Advanced Analytical Methodologies for Characterization and Purity Assessment of 4 4 Methylpiperazin 1 Yl Butan 1 Amine and Its Synthesized Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 4-(4-Methylpiperazin-1-yl)butan-1-amine. These techniques probe the molecular structure by measuring its interaction with electromagnetic radiation, providing detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise molecular structure of this compound. Both ¹H (proton) and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shift, integration, and multiplicity of each signal provide a wealth of information. The protons on the butyl chain and the piperazine (B1678402) ring will exhibit distinct signals, typically in the aliphatic region of the spectrum. The N-methyl group would appear as a sharp singlet, while the protons on carbons adjacent to the nitrogen atoms (α-carbons) are shifted downfield due to the deshielding effect of the electronegative nitrogen.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The chemical shifts of the carbons are highly dependent on their chemical environment. Carbons bonded to nitrogen atoms appear at a lower field (higher ppm) compared to the simple alkane carbons of the butyl chain. The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR experiments like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and identity of the compound. nih.govnist.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and general chemical shift principles.

Atom Position (see structure)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N-C H₃)~2.2-2.3 (s, 3H)~46.0
2, 6 (C H₂-N-CH₃)~2.3-2.5 (t, 4H)~55.0
3, 5 (C H₂-N-Butyl)~2.3-2.5 (t, 4H)~53.0
7 (N-C H₂)~2.3-2.4 (t, 2H)~58.0
8 (-C H₂-)~1.4-1.6 (m, 2H)~24.0
9 (-C H₂-)~1.4-1.6 (m, 2H)~32.0
10 (C H₂-NH₂)~2.6-2.8 (t, 2H)~42.0
11 (-NH ₂)Variable, broadN/A
Chemical structure of this compound with numbered positions for NMR table reference.
Structure of this compound with atom numbering for NMR correlation.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis. lookchem.com

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like piperazine derivatives. In positive ion mode, ESI typically generates the protonated molecule [M+H]⁺, allowing for the direct confirmation of the molecular mass. researchgate.net The monoisotopic mass of this compound is 171.17355 Da, and ESI-MS would be expected to show a prominent ion at m/z 172.18083. chemicalbook.com High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, confirming the elemental composition. lookchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. dergipark.org.tr This hyphenated technique is invaluable for separating the target compound from impurities and analyzing them simultaneously. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding characteristic product ions that provide further structural confirmation. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts Data calculated using CCSbase. chemicalbook.com

Adductm/zPredicted CCS (Ų)
[M+H]⁺172.18083143.1
[M+Na]⁺194.16277147.5
[M+K]⁺210.13671145.7
[M+NH₄]⁺189.20737160.2

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to its primary amine, tertiary amine, and aliphatic C-H bonds.

The primary amine (-NH₂) group gives rise to a characteristic medium-intensity, two-pronged absorption in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. An N-H bending (scissoring) vibration is also typically observed around 1590-1650 cm⁻¹. The aliphatic C-H bonds of the butyl chain and piperazine ring produce strong, sharp stretching absorptions in the 2800-3000 cm⁻¹ range. The piperazine ring itself has several characteristic fingerprint absorptions, including C-N stretching and CH₂ twisting and rocking modes, which can be very useful for identification. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500Medium (two peaks)
Primary Amine (R-NH₂)N-H Bend (scissoring)1590 - 1650Medium to Strong
Aliphatic C-HC-H Stretch2850 - 2960Strong
Aliphatic CH₂C-H Bend (scissoring)~1465Medium
Tertiary Amine/Piperazine RingC-N Stretch1125 - 1170Strong (two bands)
Piperazine RingCH₂ Twist1300 - 1340Strong
Piperazine RingCH₂ Rock1010 - 1025Strong

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and degradation products, thereby allowing for its accurate purity determination.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying the content of this compound. Due to the polar and basic nature of the compound, reversed-phase HPLC (RP-HPLC) is typically employed.

A common setup involves a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The basic nature of the amine can lead to poor peak shape (tailing) on standard silica-based columns; this is often mitigated by using end-capped columns or adding a competing base to the mobile phase. Since the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) can be used, but sensitivity may be limited. For trace-level quantification, derivatization with a UV-active agent can be performed. bldpharm.com Alternatively, coupling HPLC with detectors like mass spectrometry (LC-MS) or an evaporative light scattering detector (ELSD) provides universal and more sensitive detection. A developed HPLC method must be fully validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). bldpharm.com

Gas Chromatography (GC) is another valuable technique for the purity assessment of this compound, particularly for analyzing volatile impurities. dergipark.org.tr The direct analysis of highly polar primary amines like the target compound can be challenging due to their interaction with the stationary phase, leading to broad, tailing peaks. This issue is often overcome by chemical derivatization, for example, by acylation, to create a less polar and more thermally stable derivative. auburn.edu

A typical GC analysis would utilize a mid-polarity capillary column (e.g., DB-17 or similar phenyl methylpolysiloxane phase) with a flame ionization detector (FID) for general purity analysis or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds. nist.govbiomart.cn When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of separated impurities based on their mass spectra. GC is particularly well-suited for detecting residual starting materials or low molecular weight by-products from the synthesis. biomart.cn

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable analytical tool for the real-time monitoring of chemical reactions involving this compound. aga-analytical.com.pl This technique allows for the qualitative assessment of reaction progress by separating the starting materials, intermediates, and final products on a stationary phase, typically silica (B1680970) gel, based on their differential migration with a mobile phase. researchgate.netresearchgate.net

In a typical synthetic procedure involving this compound, such as an amidation or a Schiff base formation, small aliquots of the reaction mixture are periodically spotted onto a TLC plate. dergipark.org.trbeilstein-journals.org The selection of an appropriate eluent system (mobile phase) is critical for achieving clear separation of the components. For amines like this compound and its derivatives, a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate), often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to prevent spot tailing, is commonly employed.

The progress of the reaction is visualized by observing the disappearance of the starting material spots and the appearance of the product spot. Visualization can be achieved under UV light (254 nm) if the compounds are UV-active. dergipark.org.trbeilstein-journals.org Alternatively, chemical staining agents can be used. A common stain for amines is a ninhydrin (B49086) solution, which reacts with primary and secondary amines to produce a characteristic purple or yellow spot upon heating. Another general-purpose stain is potassium permanganate (B83412) (KMnO4), which reacts with any compound that can be oxidized, appearing as a yellow-brown spot on a purple background. beilstein-journals.org

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. Different compounds in the reaction mixture will exhibit distinct Rf values, enabling their identification relative to standards spotted on the same plate. For instance, in the synthesis of a derivative, the product will have an Rf value different from that of the initial this compound.

Table 1: Illustrative TLC Monitoring of a Hypothetical Reaction

Time PointStarting Material Spot (Rf = 0.2)Product Spot (Rf = 0.6)Observations
t = 0 hrIntenseNot visibleReaction initiated
t = 2 hrModerate intensityFaintly visibleProduct formation has begun
t = 4 hrFaintly visibleIntenseReaction nearing completion
t = 6 hrNot visibleIntenseReaction complete

This table is for illustrative purposes and Rf values are hypothetical.

Advanced X-ray Crystallography and Structural Elucidation of Co-Crystals or Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful technique can be applied to derivatives or co-crystals of this compound to provide precise information on bond lengths, bond angles, and conformational arrangements, which are crucial for understanding its chemical behavior and intermolecular interactions.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, can be a strategic approach to study the non-covalent interactions of this compound. nih.govbohrium.com By co-crystallizing it with a suitable co-former, such as a carboxylic acid or another molecule capable of hydrogen bonding, the resulting crystal structure can reveal detailed insights into its hydrogen bonding patterns and other intermolecular forces. nih.gov

The process of X-ray structural elucidation begins with the growth of a high-quality single crystal of the derivative or co-crystal. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. mdpi.com

This diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The crystallographic data, including lattice parameters (a, b, c, α, β, γ) and the crystal system, provide fundamental information about the crystal's symmetry and packing. mdpi.comresearchgate.net Subsequently, the phases of the diffracted X-rays are determined, often using computational methods, to generate an electron density map of the molecule. This map is then interpreted to build a molecular model, which is refined to best fit the experimental diffraction data.

The final output of an X-ray crystallographic analysis is a detailed structural model that includes the precise coordinates of each atom in the asymmetric unit. This information allows for the detailed analysis of the molecular geometry of the this compound derivative, including the conformation of the piperazine ring (typically a chair conformation) and the orientation of the substituent groups. mdpi.com Furthermore, the analysis reveals the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate the crystal packing.

Table 2: Representative Crystallographic Data for a Hypothetical Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1325.4
Z4

This table presents hypothetical crystallographic data for illustrative purposes.

Future Directions and Emerging Research Avenues for 4 4 Methylpiperazin 1 Yl Butan 1 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry is a important goal in modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. For 4-(4-methylpiperazin-1-yl)butan-1-amine, future research is expected to focus on developing synthetic routes that are more sustainable than traditional methods.

Current synthetic approaches for similar piperazine (B1678402) derivatives often involve multi-step processes with harsh reagents and significant waste production. Emerging research in catalysis and green chemistry offers promising alternatives. For instance, the use of catalytic amination could provide a more direct and atom-economical route to this and related compounds. acs.org Research into novel catalytic systems, such as those based on earth-abundant metals, could further enhance the sustainability of the synthesis.

Another promising avenue is the exploration of bio-catalysis and the use of renewable feedstocks. While the direct biological synthesis of this compound may be challenging, enzymatic steps could be incorporated into a chemo-enzymatic synthesis to improve sustainability. The development of such methods would not only be environmentally beneficial but could also lead to more cost-effective production on a larger scale.

Future research in this area could be guided by the principles of green chemistry, as summarized in the illustrative table below:

Table 1: Green Chemistry Metrics for Synthetic Route Development
Green Chemistry PrinciplePotential Application in Synthesis of this compoundTarget Improvement
Atom EconomyCatalytic amination, avoiding stoichiometric reagents>90%
Use of Renewable FeedstocksBio-derived starting materialsIncreased bio-based content
CatalysisDevelopment of recyclable, non-precious metal catalysts>95% catalyst recovery
Energy EfficiencyMicrowave-assisted or flow chemistry synthesisReduced reaction times and energy consumption

Exploration of its Role in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly expanding field with applications in areas such as drug delivery and smart materials. The structure of this compound, with its hydrogen bond donors and acceptors, makes it an excellent candidate for use in the construction of supramolecular assemblies. rsc.org

Future research could investigate the ability of this compound to form host-guest complexes with various macrocycles, such as cyclodextrins or calixarenes. Such complexes could potentially be used to encapsulate and protect sensitive molecules, or to control the release of active compounds. The piperazine and amine moieties can also participate in the formation of extended hydrogen-bonded networks, leading to the self-assembly of gels, liquid crystals, or other ordered structures. rsc.org

The potential for this compound to act as a "guest" molecule in supramolecular systems is an area ripe for exploration. The table below illustrates the types of non-covalent interactions that could be studied:

Table 2: Potential Supramolecular Interactions of this compound
Type of InteractionMolecular Moiety InvolvedPotential Application
Hydrogen BondingPrimary amine, piperazine nitrogensFormation of gels, co-crystals
Host-Guest InteractionsEntire moleculeEncapsulation, controlled release
Electrostatic InteractionsProtonated amine/piperazineLayer-by-layer assembly

Advanced Materials Science Applications (e.g., Polymer Chemistry Precursors)

The presence of two amine groups in this compound makes it a valuable precursor for the synthesis of a variety of polymers. As a diamine, it can be used as a monomer in the production of polyamides, polyimides, and polyureas, each with potentially unique properties conferred by the N-methylpiperazine side group. nih.govtitech.ac.jp

Future research is likely to focus on the synthesis of novel polymers incorporating this compound and the characterization of their properties. For example, polyamides derived from this diamine could exhibit improved solubility or thermal stability due to the presence of the piperazine ring. Polyimides, known for their excellent thermal and mechanical properties, could also be modified by the inclusion of this diamine to tune their characteristics for specific applications, such as in electronics or aerospace. d-nb.info

The development of these new polymers will require a thorough investigation of their structure-property relationships. An illustrative summary of potential polymer types and their expected properties is provided in the table below:

Table 3: Potential Polymers Derived from this compound
Polymer TypePotential Co-monomerAnticipated PropertiesPotential Application
PolyamideAdipoyl chlorideEnhanced solubility, thermal stabilityEngineering plastics, fibers
PolyimidePyromellitic dianhydrideImproved processability, modified dielectric constantFlexible electronics, high-temperature coatings
PolyureaToluene diisocyanateElastomeric properties, good adhesionCoatings, adhesives, elastomers

Integration into Chemical Biology Tools and Probes

The field of chemical biology relies on the development of small molecules that can be used to study and manipulate biological systems. The structure of this compound provides a scaffold that can be readily modified to create such tools.

The primary amine group is a convenient handle for the attachment of fluorescent dyes, affinity tags, or other reporter groups. This would allow for the synthesis of chemical probes that can be used to visualize cellular processes or to identify the binding partners of a particular molecule. The piperazine moiety is a common feature in many biologically active compounds, and derivatives of this compound could be explored for their own therapeutic potential or as tools to study specific biological targets. nih.govmdpi.com

Future work in this area will involve the design and synthesis of a variety of derivatives and their evaluation in biological systems. The development of fluorescent probes, for example, would enable researchers to track the localization and movement of molecules within living cells. The potential for creating such tools is vast, and the table below provides a few illustrative examples of the types of probes that could be developed:

Table 4: Potential Chemical Biology Tools Based on this compound
Type of ProbeModificationPotential Application
Fluorescent ProbeAttachment of a fluorophore (e.g., fluorescein) to the primary amineCellular imaging, tracking of biological molecules
Affinity ProbeAttachment of a biotin (B1667282) tag to the primary amineProtein pull-down assays, identification of binding partners
Bioactive Compound LibraryDerivatization of the primary amine with various functional groupsScreening for new drug candidates

Q & A

Q. What are the established synthetic methodologies for preparing 4-(4-Methylpiperazin-1-yl)butan-1-amine?

The compound is synthesized via nucleophilic substitution between 1,4-dibromobutane and 4-methylpiperazine under reflux in aprotic solvents (e.g., DMF), followed by purification using silica gel chromatography. Reductive amination of 4-oxobutyl derivatives with methylpiperazine using NaBH₄ or catalytic hydrogenation provides an alternative route. Structural confirmation employs ESI-MS for molecular ion detection (m/z 198 [M+H]⁺ observed in similar derivatives) and ¹H/¹³C NMR to verify amine proton environments and carbon backbone .

Q. How can researchers address solubility challenges of this compound in aqueous buffers?

Solubility is enhanced by protonating the amine group using dilute HCl to form water-soluble hydrochloride salts. Co-solvents like DMSO (10–20% v/v) or cyclodextrin inclusion complexes are effective for maintaining stability. Solubility parameters should be empirically determined via UV-Vis spectroscopy at λₘₐₓ ~250 nm, referencing standard curves .

Q. What analytical techniques are essential for confirming the purity of this compound?

High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±2 ppm). Reverse-phase HPLC with UV detection (210–220 nm) assesses purity (>98%). Thermal stability is evaluated via differential scanning calorimetry (DSC), identifying decomposition points above 150°C .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in chiral derivatives of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) achieves baseline separation of enantiomers. Circular dichroism (CD) spectroscopy confirms optical activity, while X-ray crystallography (refined via SHELX software) provides absolute configuration validation. Dynamic NMR studies at variable temperatures detect restricted rotation in diastereomeric intermediates .

Q. What computational strategies predict the metabolic fate of this compound in vivo?

Density functional theory (DFT) calculates activation energies for cytochrome P450-mediated N-dealkylation. Molecular docking (AutoDock Vina) simulates interactions with CYP3A4/2D6 isoforms. Machine learning models (e.g., PISTACHIO database) prioritize probable metabolites, validated via LC-HRMS/MS fragmentation patterns .

Q. How do researchers reconcile discrepancies in biological activity data across studies involving this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, cofactors). Standardize protocols using reference agonists/antagonists (e.g., 5-HT receptor ligands) and perform counter-screens against off-targets. Meta-analyses of dose-response curves (Hill slopes, EC₅₀/IC₅₀ ratios) identify assay-specific artifacts. Orthogonal techniques like surface plasmon resonance (SPR) validate binding thermodynamics .

Q. What strategies mitigate hygroscopicity during long-term storage of this compound?

Store the compound in desiccated environments with anhydrous calcium sulfate. Lyophilization from tert-butanol/water mixtures yields stable amorphous powders. Moisture content is monitored via Karl Fischer titration, aiming for <0.5% w/w. Argon/vacuum sealing in amber vials prevents oxidative degradation .

Methodological Notes

  • Synthetic Optimization : Adjust reaction stoichiometry (1.2–1.5 eq. of methylpiperazine) and temperature (60–80°C) to minimize byproducts like dimerized amines .
  • Biological Assays : Use radioligand binding assays (³H-labeled analogs) for receptor affinity studies, with non-specific binding corrected using excess cold ligand .
  • Data Contradictions : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals in piperazine ring protons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.